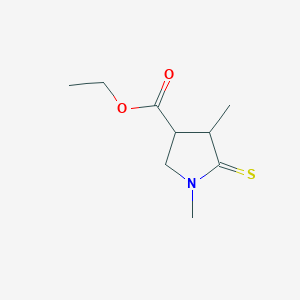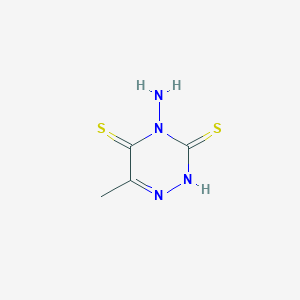
8,8-Dibutyl-4,4-diethoxy-3-oxa-7-thia-4-sila-8-stannadodecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,8-Dibutyl-4,4-diethoxy-3-oxa-7-thia-4-sila-8-stannadodecane is a complex organotin compound with a unique structure that incorporates elements such as silicon, sulfur, and oxygen. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dibutyl-4,4-diethoxy-3-oxa-7-thia-4-sila-8-stannadodecane typically involves the reaction of dibutyltin oxide with ethoxy silane and a sulfur-containing reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
8,8-Dibutyl-4,4-diethoxy-3-oxa-7-thia-4-sila-8-stannadodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of tin and silicon.
Reduction: Reduction reactions can lead to the formation of lower oxidation state compounds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various organotin oxides, reduced tin compounds, and substituted derivatives of the original compound.
科学研究应用
8,8-Dibutyl-4,4-diethoxy-3-oxa-7-thia-4-sila-8-stannadodecane has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological assays and as a bioactive agent.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of specialized materials and coatings due to its unique chemical properties.
作用机制
The mechanism of action of 8,8-Dibutyl-4,4-diethoxy-3-oxa-7-thia-4-sila-8-stannadodecane involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The presence of tin and silicon atoms in its structure allows it to interact with a wide range of biological molecules, enhancing its versatility.
相似化合物的比较
Similar Compounds
- Dibutyltin oxide
- Dibutyltin dilaurate
- Dibutyltin diacetate
- Dibutyldiphenylstannane
Uniqueness
8,8-Dibutyl-4,4-diethoxy-3-oxa-7-thia-4-sila-8-stannadodecane is unique due to its incorporation of silicon and sulfur atoms, which are not commonly found in similar organotin compounds. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other compounds cannot fulfill.
属性
CAS 编号 |
60171-43-9 |
|---|---|
分子式 |
C20H46O3SSiSn |
分子量 |
513.4 g/mol |
IUPAC 名称 |
triethoxy(2-tributylstannylsulfanylethyl)silane |
InChI |
InChI=1S/C8H20O3SSi.3C4H9.Sn/c1-4-9-13(8-7-12,10-5-2)11-6-3;3*1-3-4-2;/h12H,4-8H2,1-3H3;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI 键 |
SRBSXYPRDLGCMV-UHFFFAOYSA-M |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)SCC[Si](OCC)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)

![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)




![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)
![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)

